1-(6-Methoxypyridin-2-yl)thiourea

Description

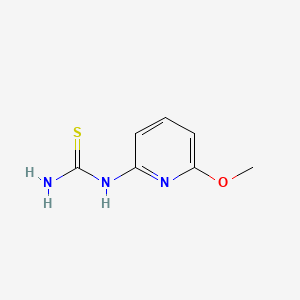

Structure

3D Structure

Properties

IUPAC Name |

(6-methoxypyridin-2-yl)thiourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3OS/c1-11-6-4-2-3-5(9-6)10-7(8)12/h2-4H,1H3,(H3,8,9,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVMROAFZNDGOTQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=N1)NC(=S)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1235325-70-8 | |

| Record name | (6-methoxypyridin-2-yl)thiourea | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to 1-(6-Methoxypyridin-2-yl)thiourea: Synthesis, Properties, and Therapeutic Potential

This guide provides a comprehensive technical overview of 1-(6-Methoxypyridin-2-yl)thiourea, a heterocyclic compound of interest in medicinal chemistry and drug development. By integrating data on its core structural motifs—the thiourea functional group and the 6-methoxypyridine scaffold—this document offers insights into its synthesis, physicochemical properties, and potential biological applications. The narrative is designed for researchers, scientists, and professionals in drug development, emphasizing the causal relationships behind experimental designs and the potential for this molecule in therapeutic innovation.

Introduction: The Scientific Rationale

The convergence of a thiourea moiety and a pyridine ring in a single molecular entity, 1-(6-Methoxypyridin-2-yl)thiourea, presents a compelling case for investigation. Thiourea and its derivatives are a well-established class of organosulfur compounds with a remarkable breadth of biological activities, including anticancer, antibacterial, antioxidant, anti-inflammatory, and antiviral properties.[1][2] The versatility of the thiourea group stems from its structure, which features a thione group and two amino groups capable of forming extensive hydrogen bond networks and coordinating with metal ions.[3] This allows for potent interactions with a variety of biological targets, particularly enzymes.[3][4]

The pyridine ring is a ubiquitous "privileged scaffold" in medicinal chemistry, found in numerous FDA-approved drugs.[5] Its nitrogen atom enhances solubility and bioavailability, and the ring system serves as a versatile framework for introducing diverse functionalities to optimize drug-receptor interactions.[6][7] The incorporation of a methoxy group at the 6-position of the pyridine ring can further modulate the electronic properties and metabolic stability of the molecule. The strategic combination of these two pharmacophores in 1-(6-Methoxypyridin-2-yl)thiourea suggests a high potential for novel biological activity, making it a prime candidate for screening and development in various therapeutic areas.[8]

Physicochemical and Structural Properties

While extensive experimental data for 1-(6-Methoxypyridin-2-yl)thiourea is not widely published, its properties can be reliably predicted based on its structure and data from close structural analogs. The properties of the isomeric compound 1-(6-Methoxypyridin-3-yl)thiourea and the related N-(6-Methylpyridin-2-yl)thiourea provide a strong basis for these predictions.[9][10]

Table 1: Predicted Physicochemical Properties of 1-(6-Methoxypyridin-2-yl)thiourea

| Property | Predicted Value/Information | Source/Rationale |

| Molecular Formula | C₇H₉N₃OS | Based on structure |

| Molecular Weight | 183.23 g/mol | Based on structure (Isomer MW: 183.23)[9] |

| Appearance | White to off-white solid | Typical for thiourea derivatives |

| Melting Point | 180-195 °C | Inferred from related compounds[11] |

| Solubility | Soluble in DMSO, Methanol; Sparingly soluble in water | General solubility for polar organic compounds |

| logP | ~0.8 - 1.2 | Inferred from isomers and analogs[9][10] |

| Hydrogen Bond Donors | 2 | From the -NH₂ and -NH- groups[9] |

| Hydrogen Bond Acceptors | 3 | From the N in pyridine, O in methoxy, and S in thiourea[9] |

| Topological Polar Surface Area (TPSA) | ~60-80 Ų | Inferred from isomers and analogs[9][10] |

| Tautomerism | Exists in equilibrium between thione and thiol forms | A fundamental property of thioureas[1] |

Synthesis and Characterization

The synthesis of 1-(6-Methoxypyridin-2-yl)thiourea is predicated on standard, reliable methodologies for forming the thiourea linkage. The most direct and common approach involves the reaction of the corresponding heterocyclic amine, 2-amino-6-methoxypyridine, with a thiocarbonyl transfer reagent.

Proposed Synthesis Workflow

A highly plausible and efficient synthesis involves the reaction of 2-amino-6-methoxypyridine with an in-situ generated isothiocyanate, formed from the reaction of an acid chloride and ammonium thiocyanate. This method is widely used for creating N-acyl and N-heteroaryl thiourea derivatives.[1]

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. biointerfaceresearch.com [biointerfaceresearch.com]

- 4. m.youtube.com [m.youtube.com]

- 5. Pyridine: the scaffolds with significant clinical diversity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01571D [pubs.rsc.org]

- 6. discovery.researcher.life [discovery.researcher.life]

- 7. nbinno.com [nbinno.com]

- 8. Design and synthesis of novel methoxypyridine-derived gamma-secretase modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 9. chemscene.com [chemscene.com]

- 10. chemscene.com [chemscene.com]

- 11. kar.kent.ac.uk [kar.kent.ac.uk]

Structure Elucidation and Characterization of 1-(6-Methoxypyridin-2-yl)thiourea

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for the definitive structural identification and characterization of the novel compound 1-(6-methoxypyridin-2-yl)thiourea. As a molecule of interest in medicinal chemistry and materials science, establishing its unequivocal structure and purity profile is paramount for reproducible research and development.[1][2] This document moves beyond a simple recitation of methods, offering insights into the causal logic behind the analytical strategy, ensuring a self-validating and robust characterization workflow.

The core of this guide is built on a multi-technique, orthogonal approach. We begin with the synthesis and purification, establishing the material basis for analysis. Subsequently, we employ a suite of spectroscopic and chromatographic techniques, where each method provides a unique and complementary piece of structural evidence. Mass spectrometry confirms the molecular mass, while NMR spectroscopy maps the precise atomic connectivity. Vibrational and electronic spectroscopy (FTIR and UV-Vis) validate the presence of key functional groups and chromophoric systems. Finally, physicochemical analysis and HPLC provide crucial data on purity and physical properties. This integrated methodology ensures the highest degree of confidence in the final structural assignment.

Molecular Structure and Synthesis

The target compound, 1-(6-methoxypyridin-2-yl)thiourea, possesses a key structural motif combining a methoxypyridine ring with a thiourea linker. This arrangement offers multiple points for hydrogen bonding and metal coordination, making it a versatile scaffold.[3]

Figure 1: Structure of 1-(6-Methoxypyridin-2-yl)thiourea.

Synthesis Principle: Nucleophilic Addition

The synthesis of N-substituted thioureas is reliably achieved through the nucleophilic addition of a primary amine to an isothiocyanate.[1][4] In this case, the lone pair of the exocyclic nitrogen atom of 2-amino-6-methoxypyridine acts as the nucleophile, attacking the electrophilic carbon of a benzoyl isothiocyanate precursor. A subsequent hydrolysis step removes the benzoyl protecting group to yield the target thiourea.

Experimental Protocol: Synthesis

-

Step A: Formation of Benzoyl Isothiocyanate. To a solution of ammonium thiocyanate (1.2 equivalents) in anhydrous acetone, add benzoyl chloride (1.0 equivalent) dropwise at 0°C. Stir the reaction mixture at room temperature for 30 minutes. The in-situ formation of benzoyl isothiocyanate is observed.[1]

-

Step B: Nucleophilic Addition. To the mixture from Step A, add a solution of 2-amino-6-methoxypyridine (1.0 equivalent) in anhydrous acetone dropwise. Reflux the reaction mixture for 4-6 hours, monitoring progress by Thin Layer Chromatography (TLC).

-

Step C: Hydrolysis and Isolation. After cooling, add an aqueous solution of sodium hydroxide (5% w/v) and stir for 1 hour at room temperature to hydrolyze the N-benzoyl intermediate.

-

Step D: Purification. Neutralize the mixture with dilute HCl. The resulting precipitate is collected by vacuum filtration, washed with cold water, and dried. Recrystallize the crude product from an ethanol/water mixture to yield pure 1-(6-methoxypyridin-2-yl)thiourea as a crystalline solid.

Figure 2: Workflow for Synthesis and Purification.

Spectroscopic Structure Elucidation

A combination of spectroscopic methods is essential for unambiguous structure confirmation. Each technique provides orthogonal data that, when combined, creates a comprehensive and definitive structural proof.

Mass Spectrometry (MS)

Causality: MS is the primary technique for confirming the molecular weight of the synthesized compound. Electrospray Ionization (ESI) is a soft ionization technique ideal for this class of molecules, typically yielding the protonated molecular ion [M+H]⁺, which directly corresponds to the molecular mass.

Experimental Protocol (ESI-MS):

-

Prepare a dilute solution of the sample (~0.1 mg/mL) in methanol or acetonitrile.

-

Introduce the sample into the ESI-MS instrument via direct infusion at a flow rate of 5-10 µL/min.

-

Acquire the mass spectrum in positive ion mode over a mass range of m/z 50-500.

-

The capillary voltage is typically set to 3-4 kV and the source temperature to 100-150°C.

Data Interpretation: The calculated monoisotopic mass of C₇H₉N₃OS is 183.05. Therefore, the primary ion expected in the ESI-MS spectrum is the [M+H]⁺ adduct at m/z 184.06. Analysis of the isotopic pattern, particularly the M+2 peak corresponding to the natural abundance of ³⁴S, further validates the elemental composition. Fragmentation pathways in thioureas often involve cleavage adjacent to the thiocarbonyl group.[5][6]

| Ion | Expected m/z | Interpretation |

| [M+H]⁺ | 184.06 | Protonated Molecular Ion |

| [M+Na]⁺ | 206.04 | Sodium Adduct |

| [C₆H₇N₂O]⁺ | 123.06 | Loss of thiourea moiety |

| [CH₄N₂S+H]⁺ | 77.02 | Protonated thiourea fragment |

Table 1: Predicted Mass Spectrometry Data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality: NMR spectroscopy provides the definitive map of the molecule's carbon-hydrogen framework. ¹H NMR confirms the number, environment, and connectivity of protons, while ¹³C NMR identifies all unique carbon atoms, including the characteristic thiocarbonyl (C=S) carbon.

Experimental Protocol (¹H and ¹³C NMR):

-

Dissolve ~10 mg of the sample in 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of DMSO-d₆ is often advantageous as it ensures the exchangeable N-H protons are observable.

-

Transfer the solution to a 5 mm NMR tube.

-

Acquire the ¹H spectrum on a 400 MHz or higher spectrometer.

-

Acquire the broadband proton-decoupled ¹³C spectrum.

Data Interpretation:

-

¹H NMR: The spectrum is expected to show distinct signals for the three aromatic protons on the pyridine ring, with coupling patterns (doublets and a triplet) confirming their 2,6-disubstituted arrangement. A singlet corresponding to the three methoxy protons and two broader singlets for the two N-H protons are also expected.[7][8]

-

¹³C NMR: The spectrum should display seven unique carbon signals. The most downfield signal, typically >180 ppm, is characteristic of the C=S carbon in thiourea derivatives.[7] The remaining signals will correspond to the five carbons of the pyridine ring and the single methoxy carbon.

| Assignment | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

| C=S | - | 180-185 |

| C2-Py | - | 155-160 |

| C6-Py | - | 160-165 |

| C4-Py | 7.5-7.8 (t) | 138-142 |

| C3-Py | 6.7-6.9 (d) | 110-115 |

| C5-Py | 6.4-6.6 (d) | 105-110 |

| OCH₃ | 3.8-4.0 (s, 3H) | 53-56 |

| NH (Pyridyl) | 9.5-10.5 (br s, 1H) | - |

| NH₂ | 7.5-8.5 (br s, 2H) | - |

Table 2: Predicted NMR Spectroscopic Data (in DMSO-d₆).

Fourier-Transform Infrared (FTIR) Spectroscopy

Causality: FTIR spectroscopy is a rapid and powerful tool for identifying the key functional groups within the molecule. The presence of N-H, C=S, and C-O bonds gives rise to characteristic absorption bands in the infrared spectrum.

Experimental Protocol (ATR-FTIR):

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply pressure to ensure good contact between the sample and the crystal.

-

Record the spectrum, typically from 4000 to 400 cm⁻¹, co-adding at least 16 scans to improve the signal-to-noise ratio.

Data Interpretation: The FTIR spectrum provides a molecular fingerprint. Key expected vibrations include N-H stretching bands above 3000 cm⁻¹, aromatic C-H and C=N/C=C stretching in the 3100-2900 cm⁻¹ and 1600-1400 cm⁻¹ regions, respectively, and a strong C-O stretching band for the methoxy group. The thioamide group gives rise to several characteristic bands, including the C=S stretch, which is often mixed with other vibrations and appears in the 1300-700 cm⁻¹ region.[7][9]

| Wavenumber (cm⁻¹) | Vibration Mode | Description |

| 3400-3100 | N-H Stretching | Amine and amide N-H bonds |

| 3100-3000 | Aromatic C-H Stretching | Pyridine ring C-H bonds |

| 2980-2850 | Aliphatic C-H Stretching | Methoxy group C-H bonds |

| 1600-1550 | N-H Bending | Amine scissoring vibration |

| 1580-1450 | C=N, C=C Stretching | Pyridine ring vibrations |

| 1250-1200 | Asymmetric C-O-C Stretching | Methoxy ether linkage |

| 850-750 | C=S Stretching | Thioamide C=S bond (mixed) |

Table 3: Key Predicted FTIR Absorption Bands.

UV-Visible (UV-Vis) Spectroscopy

Causality: UV-Vis spectroscopy provides information on the electronic transitions within the molecule's chromophores—the methoxypyridine ring and the thiocarbonyl group. The position (λ_max) and intensity of absorption bands are characteristic of the conjugated π-electron system.

Experimental Protocol:

-

Prepare a stock solution of the compound in a UV-transparent solvent (e.g., ethanol or acetonitrile).

-

Perform serial dilutions to obtain a concentration that gives an absorbance reading between 0.1 and 1.0.

-

Record the absorption spectrum from 200 to 400 nm using a dual-beam spectrophotometer with the pure solvent as a reference.

Data Interpretation: The spectrum is expected to show intense absorption bands corresponding to π→π* transitions associated with the aromatic pyridine system, likely below 280 nm. A lower intensity band at a longer wavelength, corresponding to the n→π* transition of the C=S group, may also be observed.[10][11]

| Predicted λ_max (nm) | Transition Type | Chromophore |

| ~230-250 | π→π | Pyridine ring |

| ~270-290 | π→π | Conjugated system / Thiourea |

| ~310-340 | n→π* | C=S (Thiocarbonyl) |

Table 4: Predicted UV-Vis Absorption Maxima.

Physicochemical Characterization and Purity Assessment

This phase of the analysis confirms the physical properties of the bulk material and, most critically, quantifies its purity using a gold-standard chromatographic method.

Figure 3: Physicochemical and Purity Analysis Workflow.

Melting Point Determination

Causality: The melting point is a fundamental physical property that serves as a rapid and effective indicator of purity. A pure crystalline compound will exhibit a sharp melting range (typically < 2°C), whereas impurities will depress and broaden this range.

Experimental Protocol:

-

Load a small amount of the dry, crystalline sample into a capillary tube, sealed at one end.

-

Place the tube in a calibrated melting point apparatus.

-

Heat the sample at a controlled rate (e.g., 1-2°C per minute) near the expected melting point.

-

Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid.

High-Performance Liquid Chromatography (HPLC)

Causality: HPLC is the definitive method for assessing the purity of non-volatile organic compounds.[12][13] A properly developed reversed-phase method can separate the main compound from starting materials, by-products, and degradation products, allowing for precise quantification.

Experimental Protocol (Reversed-Phase HPLC):

-

System: An HPLC system with a UV detector.

-

Column: C18, 4.6 x 150 mm, 5 µm particle size.

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

-

Mobile Phase B: 0.1% TFA in Acetonitrile.

-

Gradient: Start with 10% B, ramp to 90% B over 20 minutes, hold for 5 minutes, then return to initial conditions.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm.

-

Sample Preparation: Dissolve the sample in the mobile phase (50:50 A:B) to a concentration of ~0.5 mg/mL.

-

Injection Volume: 10 µL.

Data Interpretation: The purity of the sample is determined by the principle of area percent. The chromatogram should ideally show a single major peak corresponding to 1-(6-methoxypyridin-2-yl)thiourea. Purity is calculated as the area of the main peak divided by the total area of all peaks in the chromatogram, multiplied by 100. For drug development purposes, a purity of ≥98% is typically required.

Conclusion

The structural elucidation of 1-(6-methoxypyridin-2-yl)thiourea requires a systematic and multi-faceted analytical approach. The convergence of data from mass spectrometry (confirming molecular weight), NMR (defining atomic connectivity), FTIR and UV-Vis (verifying functional groups and electronic structure), and HPLC (quantifying purity) provides an unassailable confirmation of the molecule's identity and quality. This rigorous, self-validating workflow is essential for ensuring the integrity and reproducibility of any subsequent research or development activities involving this compound.

References

-

Malaysian Journal of Analytical Sciences. SYNTHESIS OF THIOUREA DERIVATIVES AND BINDING BEHAVIOR TOWARDS THE MERCURY ION. Available at: [Link]

-

Rehman, F. U., et al. (2021). Thiourea Derivatives, Simple in Structure but Efficient Enzyme Inhibitors and Mercury Sensors. Molecules. Available at: [Link]

-

Al-Hamdani, A. A. S., et al. (2023). Thiourea Derivative Metal Complexes: Spectroscopic, Anti-Microbial Evaluation, ADMET, Toxicity, and Molecular Docking Studies. Molecules. Available at: [Link]

-

Shaheen, S., et al. (2024). Biological Applications of Thiourea Derivatives: Detailed Review. Chemistry. Available at: [Link]

-

Kent Academic Repository. (2018). Synthesis of Thiourea and Guanidine Derivatives and Testing for Biological Activity. Available at: [Link]

-

Royal Society of Chemistry. (2017). 2-Methoxypyridine derivatives: synthesis, liquid crystalline and photo-physical properties. New Journal of Chemistry. Available at: [Link]

-

ResearchGate. (2020). Structural Characterization of Two Polymorphs of 1-(4-Methylpyridin-2-yl)thiourea and Two Derived 2-Aminothiazoles. Available at: [Link]

-

ResearchGate. The fragmentation of organic molecules under electron‐impact—III: The mass spectra of some substituted thioureas. Available at: [Link]

-

ResearchGate. ¹H-NMR spectra of the thiourea derivatives. Available at: [Link]

-

AMSbiopharma. (2024). Impurity profiling and HPLC methods for drug quality compliance. Available at: [Link]

-

National Institutes of Health (NIH). (2015). Synthesis and Biological Activity of Substituted Urea and Thiourea Derivatives Containing 1,2,4-Triazole Moieties. Molecules. Available at: [Link]

-

ACS Publications. (2020). Thiourea Derivative of 2-[(1R)-1-Aminoethyl]phenol: A Flexible Pocket-like Chiral Solvating Agent (CSA) for the Enantiodifferentiation of Amino Acid Derivatives by NMR Spectroscopy. The Journal of Organic Chemistry. Available at: [Link]

-

ALWSCI. (2024). Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. Available at: [Link]

-

Wikipedia. Thiourea. Available at: [Link]

-

JETIR. (2019). Ultra-Violet and FTIR Spectroscopic Studies of Thiourea Single Crystals. Available at: [Link]

-

ResearchGate. The UV-Vis absorption spectra of III in different solvents. Available at: [Link]

-

Hindawi. (2013). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. Journal of Chemistry. Available at: [Link]

-

IOSR Journal. Spectroscopic study on Thiourea and Thiosemicarbazide in Non- aqueous media. Available at: [Link]

-

ResearchGate. (2013). Mass spectral fragmentation modes of some new pyrimidinethiones, thiazolo[3,2-a]pyrimidines and bis-pyrimidines. Available at: [Link]

-

Royal Society of Chemistry. (2017). 2-Methoxypyridine derivatives: synthesis, liquid crystalline and photo-physical properties. New Journal of Chemistry. Available at: [Link]

-

National Institutes of Health (NIH). (2018). Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE. Scientific Reports. Available at: [Link]

-

MDPI. (2024). A Thiourea Derivative of 2-[(1R)-1-Aminoethyl]phenol as a Chiral Sensor for the Determination of the Absolute Configuration of N-3,5-Dinitrobenzoyl Derivatives of Amino Acids. Molecules. Available at: [Link]

-

Royal Society of Chemistry. (2022). Recent trends in chemistry, structure, and various applications of 1-acyl-3-substituted thioureas: a detailed review. RSC Advances. Available at: [Link]

-

MDPI. (2024). Structure and Optical Properties of New 2-N-Phenylamino-methyl-nitro-pyridine Isomers. Materials. Available at: [Link]

-

International Journal of Pharmaceutical Sciences Review and Research. (2023). HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. Available at: [Link]

-

National Institutes of Health (NIH). (2022). PyFragMS—A Web Tool for the Investigation of the Collision-Induced Fragmentation Pathways. Journal of the American Society for Mass Spectrometry. Available at: [Link]

-

Institute of Science, Nagpur. Identification of Organic Compound by Organic Qualitative Analysis. Available at: [Link]

-

SpringerLink. (1956). Ultra-violet absorption spectra of some derivatives of pyridine and nicotine Part 3. Bulletin of the Academy of Sciences of the USSR, Division of chemical science. Available at: [Link]

-

Pharmaceutical Technology. (2010). HPLC Method Development and Validation for Pharmaceutical Analysis. Available at: [Link]

-

Life Science Journal. (2008). The fragmentation pathway of the nucleosides under the electrospray ionization multi-stage mass spectrometry. Available at: [Link]

-

National Institutes of Health (NIH). PubChem - Thiourea. Available at: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. kar.kent.ac.uk [kar.kent.ac.uk]

- 3. Recent trends in chemistry, structure, and various applications of 1-acyl-3-substituted thioureas: a detailed review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01781D [pubs.rsc.org]

- 4. mjas.analis.com.my [mjas.analis.com.my]

- 5. researchgate.net [researchgate.net]

- 6. article.sapub.org [article.sapub.org]

- 7. Thiourea Derivative Metal Complexes: Spectroscopic, Anti-Microbial Evaluation, ADMET, Toxicity, and Molecular Docking Studies | MDPI [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. jetir.org [jetir.org]

- 10. researchgate.net [researchgate.net]

- 11. Ultra-violet absorption spectra of some derivatives of pyridine and nicotine Part 3[1] | Russian Chemical Bulletin | Springer Nature Link [link.springer.com]

- 12. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]

- 13. Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals - Blogs - News [alwsci.com]

Synthesis pathway for 1-(6-Methoxypyridin-2-yl)thiourea

An In-Depth Technical Guide to the Synthesis of 1-(6-Methoxypyridin-2-yl)thiourea

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of a robust and efficient synthesis pathway for 1-(6-methoxypyridin-2-yl)thiourea, a molecule of interest in medicinal chemistry and materials science. Thiourea derivatives are a significant class of compounds due to their wide range of biological activities, including antibacterial, anticancer, and anti-inflammatory properties.[1][2] This guide, designed for researchers and drug development professionals, details a well-established synthetic route, offering insights into the reaction mechanism, step-by-step experimental protocols, and characterization of the final product.

Introduction and Strategic Overview

The synthesis of substituted thioureas is a cornerstone of modern medicinal chemistry. The thiourea moiety, characterized by the N-(C=S)-N linkage, is a versatile pharmacophore capable of forming multiple hydrogen bonds, which contributes to its diverse biological activities.[3] The target molecule, 1-(6-methoxypyridin-2-yl)thiourea, incorporates a methoxypyridine scaffold, a common structural motif in pharmaceuticals that can influence the compound's pharmacokinetic and pharmacodynamic properties.

The most direct and widely employed strategy for the synthesis of unsymmetrical thioureas involves the reaction of an amine with an isothiocyanate. This approach is favored for its high efficiency and the ready availability of a wide range of starting materials.

Retrosynthetic Analysis

A retrosynthetic analysis of 1-(6-methoxypyridin-2-yl)thiourea points to a straightforward disconnection at the C-N bond of the thiourea group, identifying 2-amino-6-methoxypyridine and an isothiocyanate equivalent as the key precursors.

Caption: Retrosynthetic analysis of 1-(6-Methoxypyridin-2-yl)thiourea.

Recommended Synthetic Pathway

The recommended pathway is a two-step, one-pot synthesis that proceeds through an in-situ generated acyl isothiocyanate intermediate. This method is advantageous as it avoids the isolation of the often-unstable isothiocyanate.

The overall reaction is as follows:

Caption: Proposed three-step synthesis of 1-(6-Methoxypyridin-2-yl)thiourea.

A more direct, one-pot approach involves the reaction of 2-amino-5-methylpyridine with thiocarbonyldiimidazole (TCDI) in acetonitrile.[2] This method can be adapted for 2-amino-6-methoxypyridine.

Detailed Experimental Protocols

Method A: Two-Step, One-Pot Synthesis via Benzoyl Isothiocyanate

This protocol is adapted from established procedures for the synthesis of thiourea derivatives from amines.

Materials:

-

Benzoyl chloride

-

Potassium thiocyanate (KSCN)

-

2-Amino-6-methoxypyridine

-

Acetone (anhydrous)

-

Sodium hydroxide (NaOH)

-

Methanol

-

Deionized water

Procedure:

-

Formation of Benzoyl Isothiocyanate: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve potassium thiocyanate (1.2 eq.) in anhydrous acetone. To this solution, add benzoyl chloride (1.0 eq.) dropwise at room temperature. Stir the mixture for 30-60 minutes. The formation of the benzoyl isothiocyanate can be monitored by the appearance of a white precipitate (KCl).

-

Reaction with 2-Amino-6-methoxypyridine: To the reaction mixture containing the in-situ generated benzoyl isothiocyanate, add a solution of 2-amino-6-methoxypyridine (1.0 eq.) in acetone. Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Hydrolysis of the Acyl Intermediate: Once the reaction is complete, cool the mixture to room temperature and add a solution of sodium hydroxide (10% aqueous solution) to hydrolyze the benzoyl group. Stir at room temperature until the hydrolysis is complete (monitored by TLC).

-

Work-up and Purification: Pour the reaction mixture into ice-cold water. The product will precipitate out of the solution. Collect the solid by filtration, wash with cold water, and dry under vacuum. The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or methanol.

Method B: Synthesis using Thiocarbonyldiimidazole (TCDI)

This method is adapted from a procedure for the synthesis of 1,3-bis(5-methylpyridin-2-yl)thiourea.[2]

Materials:

-

2-Amino-6-methoxypyridine

-

1,1'-Thiocarbonyldiimidazole (TCDI)

-

Acetonitrile (anhydrous)

Procedure:

-

To a solution of 2-amino-6-methoxypyridine (1.0 eq.) in anhydrous acetonitrile, add 1,1'-thiocarbonyldiimidazole (TCDI) (0.6 eq. to favor monosubstitution).

-

Stir the reaction mixture at room temperature or gentle heating (e.g., 50 °C) and monitor the progress by TLC.

-

Upon completion, the solvent is removed under reduced pressure. The residue is then triturated with water to remove any imidazole byproduct.

-

The solid product is collected by filtration, washed with water, and dried. Recrystallization from a suitable solvent can be performed for further purification.

Characterization and Data

The structure and purity of the synthesized 1-(6-methoxypyridin-2-yl)thiourea should be confirmed by standard analytical techniques.

| Technique | Expected Observations |

| ¹H NMR | Characteristic signals for the aromatic protons of the pyridine ring, the methoxy group protons, and the N-H protons of the thiourea group. The N-H protons will appear as broad singlets. |

| ¹³C NMR | A characteristic peak for the thiocarbonyl carbon (C=S) is expected in the range of δ 175–180 ppm.[4] |

| FT-IR | Stretching bands for the N-H group (around 3290–3450 cm⁻¹), C=S group (around 1005–1090 cm⁻¹), and C-O stretching of the methoxy group.[4] |

| Mass Spec. | The molecular ion peak corresponding to the mass of 1-(6-Methoxypyridin-2-yl)thiourea. |

| Melting Point | A sharp melting point indicates the purity of the compound. |

Mechanistic Insights

The formation of thiourea from an amine and an isothiocyanate proceeds via a nucleophilic addition mechanism. The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbon atom of the isothiocyanate.

Caption: General mechanism for thiourea formation.

Conclusion

This technical guide outlines a reliable and adaptable synthetic strategy for the preparation of 1-(6-methoxypyridin-2-yl)thiourea. The described methods, particularly the one-pot synthesis via an in-situ generated benzoyl isothiocyanate, offer an efficient route to this valuable compound. The provided experimental details and characterization data will aid researchers in the successful synthesis and verification of the target molecule, facilitating further investigation into its potential applications.

References

-

Chu, S., Dai, C., & Zhang, H. (2019). Synthesis and characterization of thiourea. Biblioteka Nauki. [Link]

-

Dai, C., & Zhang, H. (2019). Synthesis and characterization of thiourea. ResearchGate. [Link]

-

Khan, I., et al. (2022). Synthesis and Evaluation of Amide and Thiourea Derivatives as Carbonic Anhydrase (CA) Inhibitors. ACS Omega. [Link]

-

Ataman Kimya. THIOUREA. [Link]

-

Oleiwi, C. T., et al. (2023). Synthesis, Characterization of Some Thiourea Derivatives Based on 4-Methoxybenzoyl Chloride as Antioxidants and Study of Molecular Docking. Iraqi Journal of Science. [Link]

-

Al-Ostoot, F. H., et al. (2024). Biological Applications of Thiourea Derivatives: Detailed Review. MDPI. [Link]

-

Smith, A. (2019). Synthesis of Thiourea and Guanidine Derivatives and Testing for Biological Activity. Kent Academic Repository. [Link]

- Google P

-

Ivanov, I. G., et al. (2024). Novel Thiourea Ligands—Synthesis, Characterization and Preliminary Study on Their Coordination Abilities. MDPI. [Link]

-

Stolar, T., et al. (2017). Mechanochemical synthesis of thioureas, ureas and guanidines. PubMed Central. [Link]

-

Grgurić, T. S., et al. (2016). Synthesis of monosubstituted thioureas by vapour digestion and mechanochemical amination of thiocarbamoyl benzotriazoles. Green Chemistry. [Link]

Sources

An In-depth Technical Guide to (6-methoxy-2-pyridinyl)thiourea (CAS 1235325-70-8)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical information, synthesis, and putative safety and biological profile of (6-methoxy-2-pyridinyl)thiourea, a molecule of interest in medicinal chemistry and organic synthesis. Given the limited publicly available data specific to this compound, this document synthesizes information from related structures and general principles of thiourea chemistry to offer a well-rounded technical resource.

Core Chemical Identity

(6-methoxy-2-pyridinyl)thiourea is an organic compound featuring a pyridine ring substituted with a methoxy group and a thiourea moiety. The thiourea functional group is a known pharmacophore, and its presence on a pyridine scaffold suggests potential for diverse biological activities.

| Identifier | Information |

| CAS Number | 1235325-70-8 |

| IUPAC Name | 1-(6-methoxypyridin-2-yl)thiourea |

| Molecular Formula | C₇H₉N₃OS |

| Molecular Weight | 183.23 g/mol |

| Canonical SMILES | COC1=CC=CC(=N1)NC(=S)N |

Synthesis and Experimental Protocols

The synthesis of pyridinyl thiourea derivatives is well-documented in the scientific literature. A common and effective method involves the reaction of an aminopyridine with an isothiocyanate. The following protocol is a generalized procedure based on established synthesis routes for similar compounds.[1]

General Synthesis Workflow

Caption: General synthesis workflow for (6-methoxy-2-pyridinyl)thiourea.

Step-by-Step Experimental Protocol

-

Preparation of the Isothiocyanate: In a round-bottom flask, dissolve ammonium thiocyanate in anhydrous acetone. To this solution, add an acid chloride (e.g., benzoyl chloride) dropwise while stirring. The reaction mixture is typically stirred at room temperature or gently heated to form the corresponding acyl isothiocyanate in situ.[1]

-

Reaction with Aminopyridine: To the freshly prepared isothiocyanate solution, add a solution of 2-amino-6-methoxypyridine in anhydrous acetone.

-

Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) using an appropriate solvent system (e.g., ethyl acetate/petroleum ether).

-

Work-up and Purification: Once the reaction is complete, the mixture is poured into ice water to precipitate the crude product. The solid is then collected by filtration, washed with water, and dried. Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol) to yield the pure 1-(6-methoxypyridin-2-yl)thiourea.

Safety and Handling

Hazard Identification (Based on Isomer Data)[3]

| Hazard Class | Hazard Statement |

| Acute Toxicity, Oral | H302: Harmful if swallowed |

| Acute Toxicity, Dermal | H312: Harmful in contact with skin |

| Skin Corrosion/Irritation | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | H319: Causes serious eye irritation |

| Acute Toxicity, Inhalation | H332: Harmful if inhaled |

| Specific target organ toxicity — single exposure | H335: May cause respiratory irritation |

The parent compound, thiourea, is classified as a suspected carcinogen and is suspected of damaging the unborn child.[3][4] Therefore, it is prudent to handle (6-methoxy-2-pyridinyl)thiourea as a potentially carcinogenic and reprotoxic substance.

Recommended Handling Precautions

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, a lab coat, and safety glasses with side shields or goggles.

-

Ventilation: Handle the compound in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation exposure.

-

Handling: Avoid creating dust. Use appropriate tools for weighing and transferring the solid material.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[2]

Potential Biological Activity and Applications

Thiourea and its derivatives are a well-established class of compounds with a broad spectrum of biological activities.[1][5] The incorporation of a pyridine ring can further modulate these properties.

Potential Therapeutic Areas

-

Anticancer: Many thiourea derivatives have demonstrated cytotoxic effects against various cancer cell lines.[6] The mechanism of action can vary, but some derivatives have been shown to induce apoptosis and inhibit tumor growth.[6]

-

Antibacterial and Antifungal: The thiourea scaffold is present in several antimicrobial agents. Pyridinyl thiourea derivatives may exhibit activity against a range of bacterial and fungal pathogens.

-

Antioxidant: Some thiourea derivatives have been investigated for their antioxidant properties, which could be beneficial in conditions associated with oxidative stress.[5]

-

Enzyme Inhibition: The thiourea moiety can act as a ligand for metal ions in enzyme active sites, leading to inhibitory activity. This has been explored for various enzymes.

The specific biological activities of (6-methoxy-2-pyridinyl)thiourea have not been extensively reported. However, based on the activities of structurally related compounds, it represents a promising scaffold for further investigation in drug discovery programs. For instance, various pyridyl and pyrazinyl thiourea derivatives have been synthesized and evaluated for their neuroprotective effects against amyloid-β-induced toxicity.[7] Additionally, functionalized pyridines have been studied for their insecticidal properties.[8]

Conclusion

(6-methoxy-2-pyridinyl)thiourea (CAS 1235325-70-8) is a chemical compound with potential for further exploration in medicinal chemistry and materials science. While specific data for this molecule is limited, this guide provides a framework for its synthesis, safe handling, and potential biological applications based on the chemistry of related thiourea derivatives. Further research is warranted to fully characterize its physicochemical properties, toxicological profile, and biological activity to unlock its full potential.

References

-

Roxana, E. et al. (2017). Synthesis and antimicrobial activity of some new N-acyl thiourea derivatives. Molecules, 22(8), 1253. [Link][1]

-

Samuel, J. et al. (2017). Synthesis and biological evaluation of 1-(2-(adamantane-1-yl)-1:H-indol-5-yl)-3-substituted urea/thiourea derivatives as anticancer agents. RSC Advances, 7(81), 51640–51651. [Link][6]

-

MDPI. Biological Applications of Thiourea Derivatives: Detailed Review. [Link]

-

PubMed. Synthesis and evaluation of new pyridyl/pyrazinyl thiourea derivatives: Neuroprotection against amyloid-β-induced toxicity. [Link][7]

-

ResearchGate. Biological Applications of Thiourea Derivatives: Detailed Review. [Link][5]

-

ACS Publications. Functionalized Pyridines: Synthesis and Toxicity Evaluation of Potential Insecticidal Agents against Aphis craccivora. [Link][8]

-

MDPI. Novel Thiourea Ligands—Synthesis, Characterization and Preliminary Study on Their Coordination Abilities. [Link]

-

Iraqi Journal of Science. Synthesis, Characterization of Some Thiourea Derivatives Based on 4-Methoxybenzoyl Chloride as Antioxidants and Study of Molecular Docking. [Link]

-

PMC. Design, Synthesis and Biological Activities of (Thio)Urea Benzothiazole Derivatives. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. chemscene.com [chemscene.com]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. chemos.de [chemos.de]

- 5. researchgate.net [researchgate.net]

- 6. kar.kent.ac.uk [kar.kent.ac.uk]

- 7. Synthesis and evaluation of new pyridyl/pyrazinyl thiourea derivatives: Neuroprotection against amyloid-β-induced toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

An Investigational Guide to the Potential Biological Activities of 1-(6-Methoxypyridin-2-yl)thiourea

A Technical Whitepaper for Drug Discovery and Development Professionals

Authored by: Gemini, Senior Application Scientist

Foreword: The thiourea scaffold is a cornerstone in medicinal chemistry, with derivatives demonstrating a remarkable breadth of biological activities, including potent anticancer, antimicrobial, and enzyme-inhibitory effects.[1][2][3] This guide focuses on a specific, yet under-investigated molecule: 1-(6-Methoxypyridin-2-yl)thiourea . While direct biological data for this compound is not yet prevalent in peer-reviewed literature, its structural motifs—a methoxypyridine ring coupled with a thiourea linker—suggest a high probability of significant pharmacological activity.

This document serves as an in-depth technical guide for researchers and drug development professionals. It is designed not as a review of existing data, but as a forward-looking roadmap for the synthesis, characterization, and systematic biological evaluation of 1-(6-Methoxypyridin-2-yl)thiourea. The protocols and mechanistic hypotheses presented herein are synthesized from established methodologies and findings for structurally related thiourea derivatives.

Rationale and Chemical Profile

The core structure of 1-(6-Methoxypyridin-2-yl)thiourea combines a pyridine ring, a known pharmacophore present in numerous approved drugs, with a thiourea moiety, a versatile functional group capable of forming multiple hydrogen bonds and coordinating with metallic ions in enzyme active sites. The methoxy group at the 6-position of the pyridine ring can influence the molecule's electronic properties and metabolic stability.

Chemical Profile:

| Property | Value | Reference |

| CAS Number | 1235325-70-8 | [4] |

| Molecular Formula | C₇H₉N₃OS | [4] |

| Molecular Weight | 183.23 g/mol | [4] |

| Canonical SMILES | COC1=CC=CC(=N1)NC(=S)N | [4] |

Synthesis and Characterization

The synthesis of 1-(6-Methoxypyridin-2-yl)thiourea is readily achievable through established synthetic routes for N-aryl thioureas. A common and effective method involves the reaction of the corresponding amine with an isothiocyanate.

Proposed Synthetic Workflow

A reliable synthetic approach involves the reaction of 2-amino-6-methoxypyridine with a suitable thiocarbonyl transfer reagent or by generating the isothiocyanate in situ. A general, efficient method is the reaction of the amine with benzoyl isothiocyanate followed by hydrolysis.

Caption: Proposed two-step synthesis of 1-(6-Methoxypyridin-2-yl)thiourea.

Detailed Experimental Protocol

Step 1: Synthesis of N-Benzoyl-N'-(6-methoxypyridin-2-yl)thiourea

-

To a solution of benzoyl chloride (1.1 eq) in dry acetone (20 mL), add potassium thiocyanate (1.1 eq).

-

Stir the mixture at room temperature for 30 minutes to form benzoyl isothiocyanate in situ.

-

Add a solution of 2-amino-6-methoxypyridine (1.0 eq) in dry acetone (10 mL) dropwise to the reaction mixture.

-

Stir the reaction mixture at room temperature for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into ice-cold water.

-

Filter the resulting precipitate, wash with cold water, and dry under vacuum to yield the intermediate product.

Step 2: Synthesis of 1-(6-Methoxypyridin-2-yl)thiourea

-

Suspend the N-benzoyl-N'-(6-methoxypyridin-2-yl)thiourea intermediate in a 5% aqueous sodium hydroxide solution.

-

Heat the mixture to reflux for 2-3 hours until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture to room temperature and neutralize with a dilute solution of hydrochloric acid until a precipitate forms.

-

Filter the white precipitate, wash thoroughly with deionized water, and dry under vacuum.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain pure 1-(6-Methoxypyridin-2-yl)thiourea.

Self-Validating System for Characterization:

-

¹H and ¹³C NMR: To confirm the molecular structure and purity.

-

FT-IR: To identify characteristic functional groups (N-H, C=S, C-O).

-

Mass Spectrometry: To confirm the molecular weight.

-

Elemental Analysis: To determine the elemental composition (C, H, N, S).

Investigational Area 1: Anticancer Activity

Rationale: The thiourea scaffold is a key component of several potent anticancer agents.[1][5] Derivatives have been shown to inhibit various cancer cell lines, including those of the breast, liver, and colon, with some exhibiting IC₅₀ values in the low micromolar range.[6] The proposed mechanisms often involve the inhibition of critical signaling pathways or enzymes essential for tumor growth and survival.[1][7][8]

Proposed Anticancer Screening Workflow

Caption: A systematic workflow for evaluating anticancer potential.

Experimental Protocols

A. MTT Assay for Cytotoxicity Screening:

-

Cell Seeding: Seed cancer cells (e.g., MCF-7, HepG2, HCT116) and a normal cell line (e.g., WI-38 for selectivity) in 96-well plates at a density of 5x10³ cells/well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with increasing concentrations of 1-(6-Methoxypyridin-2-yl)thiourea (e.g., 0.1, 1, 10, 50, 100 µM) for 24, 48, and 72 hours. Use a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

B. Annexin V/PI Apoptosis Assay:

-

Cell Treatment: Treat cells with the IC₅₀ concentration of the compound for 24 hours.

-

Staining: Harvest the cells and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

C. Potential Mechanistic Target: SIRT1 Inhibition Given that some thiourea derivatives have been investigated as sirtuin inhibitors, this is a plausible target.[9]

-

In Vitro Enzyme Assay: Utilize a commercial SIRT1 inhibitor screening kit.

-

Procedure: Incubate recombinant human SIRT1 enzyme with the substrate and various concentrations of the test compound.

-

Fluorescence Measurement: Measure the fluorescent signal, which is proportional to the deacetylase activity.

-

IC₅₀ Determination: Calculate the IC₅₀ value for SIRT1 inhibition.

Investigational Area 2: Antimicrobial Activity

Rationale: Thiourea derivatives have shown significant activity against a range of pathogenic bacteria, including drug-resistant strains like MRSA.[10][11] The mechanism can involve the disruption of the bacterial cell wall or inhibition of essential enzymes.[10]

Proposed Antimicrobial Screening Workflow

Caption: Workflow for assessing the antimicrobial and antibiofilm properties.

Experimental Protocols

A. Minimum Inhibitory Concentration (MIC) Assay:

-

Compound Preparation: Prepare a stock solution of the compound in DMSO and perform serial two-fold dilutions in Mueller-Hinton Broth (MHB) in a 96-well plate.

-

Bacterial Inoculum: Prepare a bacterial suspension standardized to 0.5 McFarland (~1.5 x 10⁸ CFU/mL) and dilute it to a final concentration of 5 x 10⁵ CFU/mL in the wells.

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

B. Minimum Bactericidal Concentration (MBC) Assay:

-

Subculturing: Following MIC determination, take an aliquot from each well showing no visible growth.

-

Plating: Spread the aliquot onto a fresh Mueller-Hinton Agar (MHA) plate.

-

Incubation: Incubate the plates at 37°C for 24 hours.

-

MBC Determination: The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.

Investigational Area 3: Enzyme Inhibition

Rationale: Beyond anticancer and antimicrobial targets, thiourea derivatives are known to inhibit a variety of enzymes, including those relevant to metabolic diseases like diabetes (e.g., α-glucosidase, α-amylase).[12]

Proposed Enzyme Inhibition Screening

A. α-Glucosidase Inhibition Assay:

-

Reaction Mixture: In a 96-well plate, mix a phosphate buffer solution, α-glucosidase enzyme, and various concentrations of the test compound.

-

Substrate Addition: Add the substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG).

-

Incubation: Incubate at 37°C for a defined period.

-

Reaction Termination: Stop the reaction by adding sodium carbonate.

-

Absorbance Measurement: Measure the absorbance of the released p-nitrophenol at 405 nm.

-

IC₅₀ Calculation: Determine the IC₅₀ value for α-glucosidase inhibition. Acarbose can be used as a positive control.

Conclusion and Future Directions

While 1-(6-Methoxypyridin-2-yl)thiourea remains a molecule with underexplored biological potential, its chemical structure, grounded in the well-established pharmacology of thiourea derivatives, strongly suggests it as a promising candidate for drug discovery efforts. This guide provides a comprehensive, hypothesis-driven framework for its synthesis and systematic evaluation. The proposed workflows in anticancer, antimicrobial, and enzyme inhibition studies are designed to be robust and self-validating, offering a clear path for researchers to unlock the potential of this intriguing compound. Positive findings in any of these areas would warrant further investigation into structure-activity relationships, in vivo efficacy, and toxicological profiling.

References

- Biological Applications of Thiourea Derivatives: Detailed Review. (2024). MDPI. [URL not available]

- Synthesis of Thiourea and Guanidine Derivatives and Testing for Biological Activity. (n.d.). Kent Academic Repository. [URL not available]

- Binding Ability of Thiourea Derivatives to Biological Targets, Focused on Their Anticancer Activity. (2025). Biointerface Research in Applied Chemistry. [URL not available]

- Synthesis, Characterization and Biological Evaluation of Novel Thiourea Derivatives. (n.d.).

- 1-(6-Methoxypyridin-2-yl)thiourea. (n.d.). BLDpharm. [URL not available]

- Synthesis and anticancer activity of thiourea derivatives bearing a benzodioxole moiety with EGFR inhibitory activity, apoptosis assay and molecular docking study. (2020). PubMed. [URL not available]

- Evaluation of Antibacterial Activity of Thiourea Derivative TD4 against Methicillin-Resistant Staphylococcus aureus via Destroying the NAD+/NADH Homeostasis. (2023). PubMed Central. [URL not available]

- Biological Applications of Thiourea Derivatives: Detailed Review. (2025).

- Computational Studies of Thiourea Derivatives as Anticancer Candidates through Inhibition of Sirtuin-1 (SIRT1). (2025).

- Biological Applications of Thiourea Derivatives: Detailed Review. (n.d.). OUCI. [URL not available]

- SYNTHESIS OF THIOUREA DERIVATIVES AND BINDING BEHAVIOR TOWARDS THE MERCURY ION. (n.d.). Malaysian Journal of Analytical Sciences. [URL not available]

- Antimicrobial and ADME properties of methoxylated, methylated and nitrated 2-hydroxynaphthalene-1 carboxanilides. (2025). ADMET and DMPK. [URL not available]

- Recent advances in urea- and thiourea-containing compounds: focus on innovative approaches in medicinal chemistry and organic synthesis. (n.d.). PubMed Central. [URL not available]

- Synthesis, Spectroscopic Properties and Antipathogenic Activity of New Thiourea Derivatives. (2011). Semantic Scholar. [URL not available]

- Synthesis, Characterization, and Anticancer Activity of New N,N′-Diarylthiourea Derivative against Breast Cancer Cells. (2023). MDPI. [URL not available]

- 1-(6-Methoxypyridin-3-yl)thiourea. (n.d.). ChemScene. [URL not available]

- Recent Developments on Thiourea Based Anticancer Chemotherapeutics. (n.d.). PubMed. [URL not available]

- Antistaphylococcal Activity of Selected Thiourea Derivatives. (2017). PubMed. [URL not available]

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Biological Applications of Thiourea Derivatives: Detailed Review [ouci.dntb.gov.ua]

- 4. 1235325-70-8|1-(6-Methoxypyridin-2-yl)thiourea|BLD Pharm [bldpharm.com]

- 5. Synthesis, Characterization, and Anticancer Activity of New N,N′-Diarylthiourea Derivative against Breast Cancer Cells [mdpi.com]

- 6. Synthesis and anticancer activity of thiourea derivatives bearing a benzodioxole moiety with EGFR inhibitory activity, apoptosis assay and molecular docking study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Recent advances in urea- and thiourea-containing compounds: focus on innovative approaches in medicinal chemistry and organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Recent developments on thiourea based anticancer chemotherapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Evaluation of Antibacterial Activity of Thiourea Derivative TD4 against Methicillin-Resistant Staphylococcus aureus via Destroying the NAD+/NADH Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Antistaphylococcal Activity of Selected Thiourea Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Synthesis and Characterization of 1-(6-Methoxypyridin-2-yl)thiourea Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 1-(6-methoxypyridin-2-yl)thiourea derivatives, a class of compounds holding significant promise in medicinal chemistry. Thiourea derivatives are recognized for their wide array of biological activities, including antibacterial, anticancer, and anti-inflammatory properties.[1] The incorporation of the 6-methoxypyridine moiety is of particular interest, as pyridine and its derivatives are fundamental scaffolds in numerous FDA-approved drugs, known to exhibit diverse biological effects such as antitumor and antimicrobial activities.[2] This document details robust synthetic protocols, explains the rationale behind key experimental choices, and outlines a suite of analytical techniques for thorough characterization. By integrating field-proven insights with established scientific principles, this guide serves as an essential resource for researchers engaged in the discovery and development of novel therapeutics.

Introduction: The Scientific Imperative

Thiourea and its derivatives represent a versatile class of organosulfur compounds with a rich history in organic synthesis and medicinal chemistry.[1][3] Their structural motif, characterized by a C=S group flanked by two nitrogen atoms, allows for diverse substitutions, enabling the fine-tuning of their physicochemical and biological properties. This structural flexibility has led to their investigation for a multitude of therapeutic applications, including as antimicrobial, anticancer, antioxidant, and anti-inflammatory agents.[1][4]

The pyridine ring is a privileged scaffold in drug discovery, present in a vast number of pharmaceuticals.[2][5] Its nitrogen atom can act as a hydrogen bond acceptor and participate in various biological interactions. The introduction of a methoxy group at the 6-position of the pyridine ring can further modulate the electronic properties and metabolic stability of the molecule. The strategic combination of the thiourea pharmacophore with the 6-methoxypyridine scaffold in 1-(6-methoxypyridin-2-yl)thiourea derivatives presents a compelling avenue for the development of novel drug candidates with potentially enhanced efficacy and unique mechanisms of action.

This guide will focus on the practical aspects of synthesizing these target compounds, providing a detailed, step-by-step methodology. Furthermore, it will delve into the critical process of structural confirmation and purity assessment through a combination of spectroscopic and analytical techniques.

Strategic Synthesis of 1-(6-Methoxypyridin-2-yl)thiourea Derivatives

The synthesis of 1-(6-methoxypyridin-2-yl)thiourea derivatives is most commonly and efficiently achieved through the reaction of 2-amino-6-methoxypyridine with a suitable isothiocyanate. This nucleophilic addition reaction is a robust and high-yielding method for the formation of N,N'-disubstituted thioureas. The overall synthetic strategy is depicted below.

Caption: General synthetic workflow for 1-(6-Methoxypyridin-2-yl)thiourea derivatives.

Synthesis of the Key Intermediate: 2-Amino-6-methoxypyridine

The precursor, 2-amino-6-methoxypyridine, can be synthesized from commercially available 2,6-dichloropyridine through a two-step process involving ammonolysis followed by methoxylation.[6][7]

Caption: Two-step synthesis of the key intermediate, 2-amino-6-methoxypyridine.

General Protocol for the Synthesis of 1-(6-Methoxypyridin-2-yl)thiourea Derivatives

This protocol outlines the reaction of 2-amino-6-methoxypyridine with a generic aryl isothiocyanate. The choice of solvent and reaction conditions is critical for achieving high yields and purity. Anhydrous conditions are often preferred to prevent side reactions of the isothiocyanate.

Experimental Protocol:

-

Reaction Setup: To a solution of 2-amino-6-methoxypyridine (1.0 eq.) in anhydrous acetone (20 mL), add the desired aryl or alkyl isothiocyanate (1.05 eq.).

-

Reaction Conditions: Stir the reaction mixture at room temperature for 30 minutes. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and petroleum ether as the eluent.

-

Product Isolation: Upon completion of the reaction, the resulting solid product is collected by filtration, washed with cold acetone, and dried under vacuum.

-

Purification: If necessary, the crude product can be further purified by recrystallization from a suitable solvent such as ethanol or a mixture of ethanol and water.

Causality Behind Experimental Choices:

-

Solvent: Anhydrous acetone is an excellent choice as it readily dissolves the starting materials and is relatively inert under the reaction conditions.

-

Stoichiometry: A slight excess of the isothiocyanate is used to ensure the complete consumption of the starting amine.

-

Temperature: The reaction is typically exothermic and proceeds efficiently at room temperature, avoiding the need for heating which could lead to the formation of byproducts.

Comprehensive Characterization of the Synthesized Derivatives

The unambiguous identification and characterization of the synthesized 1-(6-methoxypyridin-2-yl)thiourea derivatives are paramount for ensuring their structural integrity and purity. A multi-technique approach is employed for this purpose.[3]

Spectroscopic Analysis

3.1.1. Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a powerful tool for identifying the functional groups present in the synthesized compounds.[8] The key vibrational frequencies provide evidence for the formation of the thiourea linkage.

Table 1: Key FT-IR Vibrational Frequencies for 1-(6-Methoxypyridin-2-yl)thiourea Derivatives

| Functional Group | Characteristic Absorption Range (cm⁻¹) | Significance |

| N-H Stretching | 3100 - 3400 | Indicates the presence of the N-H bonds in the thiourea moiety. |

| C-H Stretching (Aromatic) | 3000 - 3100 | Confirms the presence of the pyridine and other aromatic rings. |

| C-H Stretching (Aliphatic) | 2850 - 3000 | Present if an alkyl substituent is attached to the thiourea. |

| C=S Stretching | 700 - 850 | A key indicator of the thiourea group. The position of this band can be influenced by the nature of the substituents.[8] |

| C-N Stretching | 1250 - 1350 | Associated with the C-N bonds within the thiourea linkage. |

| C-O Stretching (Methoxy) | 1000 - 1300 | Confirms the presence of the methoxy group on the pyridine ring. |

3.1.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy provide detailed information about the molecular structure, including the number and types of protons and carbons, and their connectivity.[9]

Expected ¹H NMR Spectral Features:

-

N-H Protons: Broad singlets in the region of δ 8.0-10.0 ppm, which are typically exchangeable with D₂O.

-

Aromatic Protons: Signals in the aromatic region (δ 6.5-8.5 ppm) corresponding to the protons on the pyridine ring and any other aryl substituents.

-

Methoxy Protons: A sharp singlet around δ 3.8-4.0 ppm, integrating to three protons.

-

Alkyl Protons: If present, signals in the aliphatic region (δ 0.5-4.5 ppm) with appropriate multiplicities and integrations.

Expected ¹³C NMR Spectral Features:

-

C=S Carbon: A characteristic signal in the downfield region, typically around δ 180-190 ppm.

-

Aromatic Carbons: Multiple signals in the region of δ 110-160 ppm.

-

Methoxy Carbon: A signal around δ 55-60 ppm.

-

Alkyl Carbons: If present, signals in the upfield region (δ 10-60 ppm).

3.1.3. Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the synthesized compounds and to gain insights into their fragmentation patterns, further confirming their structure. The molecular ion peak (M⁺) should correspond to the calculated molecular weight of the target compound.

Physicochemical Characterization

3.2.1. Melting Point Analysis

The melting point of a crystalline solid is a key physical property that can be used to assess its purity. A sharp and well-defined melting point range is indicative of a pure compound.[3]

3.2.2. Elemental Analysis

Elemental analysis (CHN analysis) provides the percentage composition of carbon, hydrogen, and nitrogen in the compound. The experimentally determined percentages should be in close agreement with the theoretically calculated values for the proposed molecular formula.[3]

3.2.3. Single-Crystal X-ray Diffraction

For crystalline derivatives, single-crystal X-ray diffraction provides the most definitive structural proof, revealing the precise three-dimensional arrangement of atoms in the molecule and the intermolecular interactions in the solid state.[10]

Potential Applications in Drug Discovery

The 1-(6-methoxypyridin-2-yl)thiourea scaffold is a promising platform for the development of new therapeutic agents. The diverse biological activities associated with both the thiourea and pyridine moieties suggest a wide range of potential applications.[1][2]

-

Anticancer Agents: Many thiourea and pyridine derivatives have demonstrated significant anticancer activity.[2][3]

-

Antimicrobial Agents: The thiourea functional group is a known pharmacophore in various antimicrobial compounds.[1]

-

Enzyme Inhibitors: The ability of the thiourea group to form hydrogen bonds and coordinate with metal ions makes these derivatives potential inhibitors of various enzymes.[10]

-

Agrochemicals: Thiourea derivatives have also found applications in agriculture as fungicides and insecticides.[11]

Further research, including in vitro and in vivo biological screening, is necessary to fully elucidate the therapeutic potential of this class of compounds.

Conclusion

This technical guide has provided a comprehensive framework for the synthesis and characterization of 1-(6-methoxypyridin-2-yl)thiourea derivatives. The outlined synthetic protocols are robust and efficient, and the detailed characterization techniques ensure the structural integrity and purity of the final compounds. The unique combination of the thiourea and 6-methoxypyridine scaffolds offers a promising avenue for the discovery of novel drug candidates with a wide range of potential therapeutic applications. This guide serves as a valuable resource for researchers and scientists in the field of medicinal chemistry and drug development, facilitating the exploration of this exciting class of compounds.

References

-

Al-Ostoot, F. H., Al-Tamimi, A. M., Al-Anazi, K. M., Al-Agamy, M. H. M., & El-Sayed, N. N. E. (2024). Biological Applications of Thiourea Derivatives: Detailed Review. MDPI. Retrieved from [Link]

-

Yaseen, M., Ali, S., Akhter, Z., Tahir, M. N., & Shahzadi, S. (2021). Thiourea Derivatives, Simple in Structure but Efficient Enzyme Inhibitors and Mercury Sensors. Molecules. Retrieved from [Link]

-

Smith, J. (2017). Synthesis of Thiourea and Guanidine Derivatives and Testing for Biological Activity. Kent Academic Repository. Retrieved from [Link]

-

Oleiwi, H. K., Al-Amiery, A. A., & Kadhum, A. A. H. (2023). Synthesis, Characterization of Some Thiourea Derivatives Based on 4-Methoxybenzoyl Chloride as Antioxidants and Study of Molecular Docking. Iraqi Journal of Science. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Thiourea synthesis by thioacylation. Retrieved from [Link]

-

Li, Y., et al. (2025). Thiourea Derivatives in Agrochemical Discovery and Development. Journal of Agricultural and Food Chemistry. Retrieved from [Link]

-

ResearchGate. (n.d.). 1 H-NMR spectra of the thiourea derivatives. Retrieved from [Link]

-

ResearchGate. (n.d.). Preparation of thioureas from isothiocyanates and amines or ammonia. Retrieved from [Link]

-

Ahmed, A. A., et al. (2022). Thiourea Derivative Metal Complexes: Spectroscopic, Anti-Microbial Evaluation, ADMET, Toxicity, and Molecular Docking Studies. MDPI. Retrieved from [Link]

- Google Patents. (n.d.). US7256295B2 - Process for producing 2,3-diamino-6-methoxypyridine.

-

Journal of Drug Delivery and Therapeutics. (2022). Thiourea Derivatives in Drug Design and Medicinal Chemistry: A Short Review. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis, Biological Activity and Mechanism of Action of Pyridine-Containing Arylthiourea Derivatives. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Theoretical and experimental investigation of thiourea derivatives: synthesis, crystal structure, in-silico and in-vitro biological evaluation. Retrieved from [Link]

-

ACS Publications. (2017). Synthesis of Isothiocyanates and Unsymmetrical Thioureas with the Bench-Stable Solid Reagent (Me4N)SCF3. Organic Letters. Retrieved from [Link]

-

PubMed. (2024). The Structure-Antiproliferative Activity Relationship of Pyridine Derivatives. Retrieved from [Link]

-

MDPI. (n.d.). Urea and Thiourea Derivatives in Modern Drug Discovery and Medicinal Chemistry. Retrieved from [Link]

-

TSI Journals. (n.d.). Synthesis and mass spectral study of thiourea and thiocarbamiate derivatives from phthalimidoacyl isothiocyanates. Retrieved from [Link]

-

International Journal of Scientific & Engineering Research. (2018). Synthesis and infrared spectroscopic study of N, N'-bis(4-methoxybenzylidene)thiourea with its Co(II) and Ni(II) homobinuclear complexes. Retrieved from [Link]

-

PubMed Central. (2017). Mechanochemical synthesis of thioureas, ureas and guanidines. Retrieved from [Link]

-

PubMed Central. (2022). Recent advances in urea- and thiourea-containing compounds: focus on innovative approaches in medicinal chemistry and organic synthesis. Retrieved from [Link]

-

International Journal of Pharmaceutical, Chemical, and Biological Sciences. (n.d.). SYNTHESIS, GROWTH AND CHARACTERIZATION STUDIES OF THIOUREA PICRATE CRYSTAL. Retrieved from [Link]

-

Beilstein Journals. (2013). An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. Retrieved from [Link]

-

Mini-Reviews in Medicinal Chemistry. (n.d.). Thiourea Derivatives in Drug Design and Medicinal Chemistry: A Short Review. Retrieved from [Link]

- Google Patents. (n.d.). US20130142739A1 - Process for the synthesis of isothiocyanates and derivatives thereof and uses of same.

-

PubMed. (2008). Effect of linkage geometry on biological activity in thiourea- and guanidine-substituted acridines and platinum-acridines. Retrieved from [Link]

-

Beilstein Journals. (2013). An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. Retrieved from [Link]

-

ResearchGate. (2025). (PDF) Synthesis and study of the biological activity of thiourea-containing amiridine derivatives as potential multi-target drugs for the treatment of Alzheimer's disease. Retrieved from [Link]

-

Journal of the Chemical Society, Dalton Transactions. (1976). X-Ray crystallographic studies on ferrocene included in a thiourea host lattice. Retrieved from [Link]

-

Taylor & Francis Online. (2022). Theoretical and experimental investigation of thiourea derivatives: synthesis, crystal structure, in-silico and in-vitro biological evaluation. Retrieved from [Link]

Sources

- 1. Biological Applications of Thiourea Derivatives: Detailed Review [mdpi.com]

- 2. The Structure-Antiproliferative Activity Relationship of Pyridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. kar.kent.ac.uk [kar.kent.ac.uk]

- 4. Pharmaceuticals | Special Issue : Urea and Thiourea Derivatives in Modern Drug Discovery and Medicinal Chemistry [mdpi.com]

- 5. beilstein-journals.org [beilstein-journals.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. US7256295B2 - Process for producing 2,3-diamino-6-methoxypyridine - Google Patents [patents.google.com]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. Thiourea Derivatives, Simple in Structure but Efficient Enzyme Inhibitors and Mercury Sensors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Solubility and Stability Profiling of 1-(6-Methoxypyridin-2-yl)thiourea

Foreword: The Imperative of Physicochemical Characterization in Early-Stage Drug Development

In the journey of a novel chemical entity from a promising hit to a viable drug candidate, a thorough understanding of its fundamental physicochemical properties is not merely a regulatory checkbox but a cornerstone of rational drug design and formulation development. For compounds like 1-(6-Methoxypyridin-2-yl)thiourea, a member of the versatile thiourea class of molecules known for their broad biological activities, this understanding is paramount.[1][2][3] The solubility and stability of an active pharmaceutical ingredient (API) directly influence its bioavailability, manufacturability, and shelf-life. This guide provides a comprehensive framework for the systematic evaluation of these critical attributes for 1-(6-Methoxypyridin-2-yl)thiourea, grounded in established scientific principles and regulatory expectations. Our approach is not a rigid recitation of protocols but a dynamic, logic-driven strategy designed to build a deep and actionable understanding of the molecule's behavior.

Part 1: Comprehensive Solubility Profiling

A molecule's ability to dissolve in various aqueous and organic media is a critical determinant of its absorption and subsequent in vivo efficacy. The solubility profile also dictates the feasible routes of administration and informs the selection of formulation strategies. For 1-(6-Methoxypyridin-2-yl)thiourea, we will employ a multi-faceted approach to solubility determination, encompassing both thermodynamic (equilibrium) and kinetic assessments.

The Rationale Behind Solvent and Media Selection

The choice of solvents for solubility testing is a strategic decision. We begin with aqueous media across the physiological pH range (1.2, 4.5, 6.8, and 7.4) to simulate the conditions of the gastrointestinal tract. This is crucial as the ionization state of the molecule, influenced by the pKa of the pyridyl nitrogen and the thiourea moiety, will likely govern its solubility. Additionally, we will assess solubility in pharmaceutically relevant organic and co-solvent systems (e.g., ethanol, propylene glycol, polyethylene glycol) to inform potential liquid formulation development.

Equilibrium Solubility Determination: The Shake-Flask Method

The gold standard for determining thermodynamic solubility is the shake-flask method, which measures the saturation concentration of a compound in a given solvent at equilibrium.[4][5]

Experimental Protocol: Equilibrium Solubility by Shake-Flask Method

-

Preparation: Add an excess amount of 1-(6-Methoxypyridin-2-yl)thiourea to a series of glass vials, each containing a precisely measured volume of the selected solvent (e.g., pH 1.2 HCl buffer, pH 6.8 phosphate buffer, water, ethanol). The presence of visible solid material is essential to ensure saturation.[5]

-

Equilibration: Seal the vials and place them in a temperature-controlled shaker bath set at 37 ± 1 °C.[6] Agitate the samples for a defined period, typically 24 to 48 hours, to ensure equilibrium is reached. It is advisable to sample at intermediate time points (e.g., 12, 24, and 48 hours) to confirm that the concentration has plateaued.

-

Sample Collection and Preparation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Carefully withdraw an aliquot of the supernatant.

-

Separation of Undissolved Solid: Immediately filter the aliquot through a chemically inert, low-binding syringe filter (e.g., 0.22 µm PVDF) to remove any undissolved particles. This step is critical to prevent overestimation of solubility.

-

Quantification: Dilute the filtrate with a suitable mobile phase and quantify the concentration of dissolved 1-(6-Methoxypyridin-2-yl)thiourea using a validated analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV detection.[7]

Data Presentation: Solubility Profile

The quantitative data should be summarized in a clear and concise table to allow for easy comparison across different conditions.

| Solvent/Medium | pH | Temperature (°C) | Equilibrium Solubility (mg/mL) |

| 0.1 N HCl | 1.2 | 37 | [Hypothetical Data] |